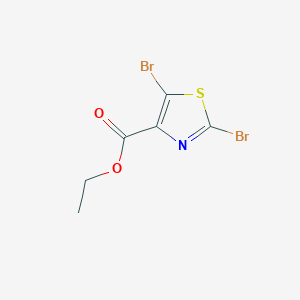

Ethyl 2,5-dibromothiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEIBOLCDWLABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586050 | |

| Record name | Ethyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208264-60-2 | |

| Record name | Ethyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2,5-dibromothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,5-dibromothiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in the synthesis of diverse bioactive compounds and functional materials. This technical guide provides an in-depth exploration of a reliable and efficient three-step synthetic pathway to this versatile molecule. The synthesis commences with the well-established Hantzsch thiazole synthesis to form the core heterocyclic scaffold, followed by a Sandmeyer reaction to introduce the first bromine substituent, and culminates in an electrophilic bromination to yield the final product. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the success of each synthetic step, providing a comprehensive resource for researchers in the field.

Introduction: The Significance of this compound

Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents and functional organic materials. The incorporation of bromine atoms onto the thiazole ring at specific positions, as seen in this compound, provides synthetic handles for further molecular elaboration through various cross-coupling reactions. This strategic functionalization allows for the construction of complex molecular architectures with tailored biological activities or material properties. The title compound serves as a crucial intermediate in the synthesis of novel kinase inhibitors, anti-infective agents, and organic semiconductors.

The Synthetic Pathway: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a robust three-step sequence, which is outlined below. This pathway is designed for efficiency, scalability, and control over the introduction of the functional groups.

Caption: Synthetic workflow for this compound.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The initial step involves the construction of the thiazole ring via the Hantzsch thiazole synthesis. This classic condensation reaction between a thiourea and an α-haloketone provides a straightforward and high-yielding route to the 2-aminothiazole core.

Reaction:

Thiourea + Ethyl 3-bromo-2-oxopropanoate → Ethyl 2-aminothiazole-4-carboxylate

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 eq) and ethanol.

-

Stir the mixture until the thiourea is completely dissolved.

-

Slowly add ethyl 3-bromo-2-oxopropanoate (1.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford Ethyl 2-aminothiazole-4-carboxylate as a pale yellow solid.[1]

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

-

Reflux Conditions: The application of heat is necessary to overcome the activation energy of the condensation and cyclization steps.

-

Aqueous Workup: The product is sparingly soluble in water, allowing for its facile isolation by precipitation upon dilution of the ethanolic reaction mixture.

Step 2: Sandmeyer Reaction for the Synthesis of Ethyl 2-bromothiazole-4-carboxylate

The conversion of the 2-amino group to a bromo functionality is achieved through the Sandmeyer reaction.[2][3][4] This transformation proceeds via a diazonium salt intermediate, which is then displaced by a bromide ion, catalyzed by a copper(I) salt.

Reaction:

Ethyl 2-aminothiazole-4-carboxylate → Ethyl 2-bromothiazole-4-carboxylate

Experimental Protocol:

-

In a round-bottom flask cooled in an ice-salt bath (0 to -5 °C), dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of hydrobromic acid (48%) and water.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Ethyl 2-bromothiazole-4-carboxylate.

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization step is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.

-

Sodium Nitrite and Hydrobromic Acid: These reagents generate nitrous acid in situ, which is the diazotizing agent.

-

Copper(I) Bromide: This acts as a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer process that leads to the displacement of the diazonium group by bromide.[3]

Step 3: Electrophilic Bromination to Yield this compound

The final step is the selective bromination at the 5-position of the thiazole ring. The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The 5-position is generally the most reactive site for such substitutions in 2-substituted thiazoles.

Reaction:

Ethyl 2-bromothiazole-4-carboxylate → this compound

Experimental Protocol:

-

Dissolve Ethyl 2-bromothiazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Add N-bromosuccinimide (NBS) (1.1 eq) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to elemental bromine, which can lead to over-bromination and side reactions.

-

Acetonitrile/Dichloromethane as Solvent: These aprotic solvents are suitable for electrophilic bromination and do not interfere with the reaction.

-

Room Temperature Reaction: The electron-rich nature of the thiazole ring allows the bromination to proceed at a moderate temperature without the need for strong heating or harsh catalysts.

Quantitative Data Summary

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1 | Thiourea, Ethyl 3-bromo-2-oxopropanoate | Ethyl 2-aminothiazole-4-carboxylate | 85-95 | >98 |

| 2 | Ethyl 2-aminothiazole-4-carboxylate, NaNO₂, CuBr | Ethyl 2-bromothiazole-4-carboxylate | 60-75 | >97 |

| 3 | Ethyl 2-bromothiazole-4-carboxylate, NBS | This compound | 70-85 | >98 |

Mechanistic Insights

Caption: Simplified mechanistic overview of the synthesis pathway.

The Hantzsch synthesis proceeds through the initial formation of a thiouronium salt intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The Sandmeyer reaction is initiated by the diazotization of the primary amine. The resulting diazonium salt undergoes a single-electron reduction by copper(I) bromide to form an aryl radical and nitrogen gas. This radical then abstracts a bromine atom from a copper(II) bromide species to yield the final product and regenerate the copper(I) catalyst.[3] The final electrophilic bromination occurs via the typical mechanism for electrophilic aromatic substitution, involving the attack of the electron-rich thiazole ring on the electrophilic bromine source (NBS) to form a resonance-stabilized carbocation intermediate (sigma complex), which then loses a proton to restore aromaticity.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-documented approach to this compound. By understanding the underlying principles of each reaction and adhering to the optimized experimental protocols, researchers can confidently synthesize this valuable building block for their drug discovery and materials science endeavors. The strategic placement of the two bromine atoms and the ester functionality offers a versatile platform for the creation of novel and complex molecular entities.

References

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring the Synthesis and Applications of Ethyl 2-Aminothiazole-4-carboxylate. Available from: [Link]

-

ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

- Google Patents. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

ResearchGate. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

Sources

An In-Depth Technical Guide to Ethyl 2,5-dibromothiazole-4-carboxylate: A Strategic Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of Ethyl 2,5-dibromothiazole-4-carboxylate (CAS No. 208264-60-2), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the strategic value of this molecule, focusing on the causality behind its synthesis and its application in sophisticated chemical transformations. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Core Profile and Physicochemical Properties

This compound is a highly functionalized thiazole ring, making it a versatile scaffold in synthetic chemistry. The presence of two bromine atoms at electronically distinct positions (C2 and C5) and an ethyl ester moiety provides multiple handles for sequential and site-selective modification.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 208264-60-2 | [1][2] |

| Molecular Formula | C₆H₅Br₂NO₂S | [1] |

| Molecular Weight | 314.98 g/mol | [1] |

| Physical Form | Solid | [1] |

| IUPAC Name | Ethyl 2,5-dibromo-1,3-thiazole-4-carboxylate | [1] |

| SMILES | CCOC(=O)c1c(Br)sc(Br)n1 | [1] |

| InChI Key | SAEIBOLCDWLABF-UHFFFAOYSA-N | [1] |

Strategic Synthesis Pathway

Caption: Proposed three-step synthesis of this compound.

Detailed Synthesis Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Intermediate 1)

This foundational step utilizes the classic Hantzsch thiazole synthesis, a reliable condensation reaction to form the thiazole core.[3]

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add thiourea (3 mol) and ethyl bromopyruvate (2 mol) in absolute ethanol (100 mL).

-

Reaction: Heat the mixture to reflux for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.

-

Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. The product, ethyl 2-aminothiazole-4-carboxylate, will precipitate. Collect the off-white solid by filtration, wash with cold ethanol, and dry under vacuum.[3] The expected yield is approximately 70%.[3]

Protocol 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate (Intermediate 2)

The transformation of the C2-amino group to a bromide is efficiently achieved via a Sandmeyer-type reaction. This is a critical step, as direct bromination of the amino-substituted thiazole would be complex and low-yielding. The use of tert-butyl nitrite and a copper(II) source is a standard and effective method for this diazotization-bromination sequence.[4][5]

-

Reagents & Setup: In a flask maintained at 0 °C (ice bath), dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) and copper(II) bromide (1.5 eq) in acetonitrile.

-

Reaction: Add tert-butyl nitrite (1.5 eq) dropwise to the cooled solution, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up & Isolation: Quench the reaction by pouring it into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield ethyl 2-bromothiazole-4-carboxylate.[4]

Protocol 3: Synthesis of this compound (Target Molecule)

The final step involves the electrophilic bromination of the thiazole ring. The C5 position is the most electron-rich and is therefore the preferential site for this substitution, a known reactivity pattern for thiazole derivatives.[6]

-

Reagents & Setup: Dissolve ethyl 2-bromothiazole-4-carboxylate (1.0 eq) in glacial acetic acid.

-

Reaction: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution. Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up & Isolation: Pour the reaction mixture into a large volume of ice-water. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a cold, dilute solution of sodium thiosulfate to remove any residual bromine. Dry the product under vacuum.

The Core Utility: Regioselective Cross-Coupling Reactions

The primary value of this compound lies in the differential reactivity of its two carbon-bromine bonds. In palladium-catalyzed cross-coupling reactions, the C2 position is significantly more electron-deficient than the C5 position. This electronic disparity is the cornerstone of its utility, as it facilitates the oxidative addition of a Pd(0) catalyst preferentially at the C2-Br bond.[6] This allows for predictable, sequential, and site-selective functionalization, which is a key strategy in building molecular complexity for drug libraries.

Suzuki-Miyaura Coupling: Selective C2-Arylation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[7] The protocol below is designed for the selective mono-arylation at the C2 position.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Regioselective Suzuki-Miyaura Coupling

-

Reagents & Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (3.0 eq). Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) as the catalyst.

-

Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the mixture to 90 °C and stir under an argon atmosphere for 12-24 hours. Monitor the reaction progress by LC-MS or TLC. The primary product will be the C2-arylated mono-bromo species.

-

Work-up & Isolation: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the Ethyl 5-bromo-2-arylthiazole-4-carboxylate product.[8][9]

Causality Note: The choice of a phosphine ligand like PPh₃ stabilizes the Pd(0) catalyst, while the base is crucial for activating the boronic acid to facilitate the transmetalation step.[7] The higher temperature provides the necessary energy to overcome the activation barrier for the rate-limiting oxidative addition step.

Sonogashira Coupling: Selective C2-Alkynylation

The Sonogashira coupling is an indispensable tool for installing alkyne functionalities, which are valuable for further click chemistry modifications or as structural elements in pharmacophores.[10] Similar to the Suzuki coupling, this reaction proceeds selectively at the more reactive C2 position.

Protocol 5: Regioselective Copper-Free Sonogashira Coupling

-

Reagents & Setup: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq), the terminal alkyne (1.2 eq), and a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq).

-

Solvent & Base: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions are often preferred in pharmaceutical synthesis to avoid contamination and simplify purification.[11]

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC or LC-MS.

-

Work-up & Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired Ethyl 5-bromo-2-alkynylthiazole-4-carboxylate.[12]

Applications in Medicinal Chemistry and Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding contribute to its frequent use. This compound serves as a strategic starting point for building molecules with therapeutic potential.

-

Kinase Inhibitors: The thiazole core is a common feature in many kinase inhibitors, which are critical in oncology. The ability to selectively functionalize the C2 and C5 positions allows for the systematic exploration of the chemical space around the scaffold to optimize binding affinity and selectivity.[2]

-

Metabolic Disease Targets: Thiazole derivatives are key intermediates in the synthesis of drugs for metabolic disorders. For example, a related thiazole carboxylate is a crucial building block for Febuxostat, a drug used to treat hyperuricemia and gout.[13][14][15] The synthetic strategies enabled by the dibromo-scaffold are directly applicable to the synthesis of such complex molecules.

-

Agrochemicals and Other Bioactive Compounds: The reactivity of this building block also makes it valuable in the development of novel agrochemicals and other biologically active compounds where a decorated thiazole core is desired.[1]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling procedures is a non-negotiable aspect of experimental integrity.

-

Hazard Classification: this compound is classified as a combustible solid.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic compounds.

References

-

Supporting Information for a relevant chemical synthesis. (2019). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Available at: [Link]

-

Supporting Information for a relevant chemical synthesis. (n.d.). Wiley-VCH. Available at: [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. Available at: [Link]

-

Hussain, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Available at: [Link]

-

4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. Available at: [Link]

-

Sandmeyer Reaction. (2022). L.S.College, Muzaffarpur. Available at: [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). ResearchGate. Available at: [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Supporting Information Org. Commun. 15:4 (2022) 378-385. (2022). ACG Publications. Available at: [Link]

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.

-

PDF 1014.01 K - International Journal of New Chemistry. (2024). International Journal of New Chemistry. Available at: [Link]

- US20130172571A1 - Process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (n.d.). Semantic Scholar. Available at: [Link]

-

This compound. (n.d.). AbacipharmTech. Available at: [Link]

-

Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

-

Khan, I., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: [Link]

-

Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. (n.d.). ResearchGate. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

-

Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]

-

Djakovitch, L., & Rollet, P. (2004). Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. Topics in Catalysis. Available at: [Link]

-

ethyl2,5-dibromothiazole-4-carboxylate. (n.d.). Chemical-Suppliers.com. Available at: [Link]

-

Palladium-Catalyzed One-Pot Sonogashira Coupling, exo-dig Cyclization and Hydride Transfer Reaction: Synthesis of Pyridine-Substituted Pyrroles. (n.d.). OUCI. Available at: [Link]

Sources

- 1. CAS 208264-60-2: this compound [cymitquimica.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-bromothiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sonogashira Cross‐Coupling Reactions Catalysed by Copper‐Free Palladium Zeolites | Semantic Scholar [semanticscholar.org]

- 12. ijnc.ir [ijnc.ir]

- 13. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 14. Page loading... [guidechem.com]

- 15. US20130172571A1 - Process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

An In-Depth Technical Guide to Ethyl 2,5-dibromothiazole-4-carboxylate: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,5-dibromothiazole-4-carboxylate is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, characterized by a thiazole core substituted with two bromine atoms and an ethyl carboxylate group, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The presence of two reactive bromine sites allows for selective functionalization, making it a valuable intermediate in the development of novel therapeutic agents and functional organic materials. This guide provides a comprehensive overview of its molecular structure, key chemical properties, a detailed synthesis protocol, and its emerging applications in drug discovery.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its reactivity and utility in chemical synthesis.

Molecular Structure Elucidation

The molecular formula of this compound is C₆H₅Br₂NO₂S.[1][2][3] Its structure consists of a central five-membered thiazole ring, which is a sulfur and nitrogen-containing heterocycle. This core is substituted at the 2 and 5 positions with bromine atoms and at the 4-position with an ethyl carboxylate group.[4] The presence of the electron-withdrawing bromine atoms and the ester group significantly influences the electron density of the thiazole ring, impacting its reactivity in various chemical transformations.[4]

Below is a two-dimensional representation of the molecular structure:

Caption: Molecular structure of this compound.

Physicochemical Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Br₂NO₂S | [1][2][3] |

| Molecular Weight | 314.98 g/mol | [1][2] |

| CAS Number | 208264-60-2 | [1][2][5] |

| Appearance | Solid | [1] |

| SMILES String | CCOC(=O)C1=C(SC(=N1)Br)Br | [1] |

| InChI Key | SAEIBOLCDWLABF-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Experimental Protocol: A Proposed Synthetic Route

This proposed synthesis involves the bromination of an appropriate thiazole precursor. The starting material, ethyl 2-aminothiazole-4-carboxylate, is commercially available.

Step 1: Diazotization of Ethyl 2-aminothiazole-4-carboxylate

This initial step converts the amino group into a diazonium salt, which is a good leaving group for subsequent nucleophilic substitution.

-

Dissolution: Dissolve ethyl 2-aminothiazole-4-carboxylate in an aqueous solution of hydrobromic acid (HBr). The reaction vessel should be kept in an ice bath to maintain a low temperature (0-5 °C).

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the reaction mixture with vigorous stirring. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

-

Intermediate Formation: The completion of this step yields an in-situ solution of the corresponding diazonium salt.

Step 2: Sandmeyer-type Bromination

This step introduces the first bromine atom at the 2-position of the thiazole ring.

-

Catalyst Preparation: Prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Bromination: Slowly add the cold diazonium salt solution from Step 1 to the CuBr/HBr solution. Nitrogen gas will be evolved during this process. The reaction is typically stirred for several hours at or slightly above room temperature to ensure complete conversion.

-

Work-up: After the reaction is complete, the mixture is typically extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield ethyl 2-bromothiazole-4-carboxylate.

Step 3: Direct Bromination at the 5-position

The second bromine atom is introduced at the 5-position of the thiazole ring through electrophilic substitution.

-

Reaction Setup: Dissolve the ethyl 2-bromothiazole-4-carboxylate obtained from Step 2 in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

-

Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, to the solution. The reaction may require heating or initiation with a radical initiator depending on the specific conditions.

-

Reaction Monitoring: The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purification: Upon completion, the reaction mixture is worked up by quenching any excess bromine, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 2,5-dibromothiazole-4-carboxylate

Introduction

Ethyl 2,5-dibromothiazole-4-carboxylate is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its rigid thiazole core, substituted with two bromine atoms and an ethyl ester group, offers multiple reaction sites for further chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

Molecular Structure and Key Features

The foundational step in predicting spectroscopic data is a thorough analysis of the molecule's structure. This compound comprises a central five-membered thiazole ring, an ethyl ester functional group at position 4, and bromine substituents at positions 2 and 5.

Molecular Formula: C₆H₅Br₂NO₂S[1] Molecular Weight: 314.98 g/mol [1]

The key structural features to consider are:

-

Aromatic Thiazole Ring: A heterocyclic system containing sulfur and nitrogen, influencing the electronic environment of its constituent atoms.

-

Electron-Withdrawing Groups: The two bromine atoms and the carboxylate group significantly influence the chemical shifts in NMR spectroscopy.

-

Ethyl Ester Group: This group will give rise to characteristic signals in both NMR and IR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2][3]

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy measures the resonance of hydrogen nuclei (protons) in a magnetic field. The chemical environment of each proton influences its resonance frequency, resulting in a chemical shift (δ) measured in parts per million (ppm). The area under each peak (integration) is proportional to the number of protons it represents, and spin-spin coupling between adjacent protons causes signals to split into characteristic patterns (multiplicity).[4][5]

Predicted Spectrum: The structure of this compound suggests a simple ¹H NMR spectrum, as there are no protons directly attached to the thiazole ring. The only observable signals will be from the ethyl ester group.

-

Ethyl Protons (-OCH₂CH₃):

-

The methylene protons (CH₂) are adjacent to an oxygen atom, which is deshielding. They will appear as a quartet due to coupling with the three neighboring methyl protons. The expected chemical shift is in the range of δ 4.2 - 4.5 ppm .

-

The methyl protons (CH₃) are further from the electronegative oxygen and will appear more upfield. They will be split into a triplet by the two adjacent methylene protons. The expected chemical shift is in the range of δ 1.2 - 1.5 ppm .

-

Data Summary: Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.2 - 4.5 | Quartet (q) | 2H | -OCH₂ CH₃ |

| 1.2 - 1.5 | Triplet (t) | 3H | -OCH₂CH₃ |

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Predicted fragmentation pathways for this compound.

Data Summary: Predicted Mass Spectrometry Peaks

| m/z (approximate) | Assignment | Notes |

| 314, 316, 318 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster (ratio ~1:2:1) |

| 269, 271, 273 | [M - 45]⁺ | Loss of ethoxy group |

| 286, 288, 290 | [M - 28]⁺ | Loss of ethylene |

| 235, 237 | [M - 79/81]⁺ | Loss of one bromine atom |

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high-vacuum environment.

-

Ionization: The gaseous molecules are passed through a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: An ion detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The ¹H NMR is expected to show a simple ethyl pattern, while the ¹³C NMR will reveal all six unique carbons of the molecule. The IR spectrum will be characterized by a strong carbonyl absorption, and the mass spectrum will display a distinctive 1:2:1 isotopic cluster for the molecular ion, confirming the presence of two bromine atoms. These predicted data, grounded in established spectroscopic principles, serve as a valuable reference for researchers, enabling them to confidently identify and assess the purity of this important synthetic intermediate. Experimental verification remains the definitive standard, and the protocols outlined herein provide a clear path for obtaining such data.

References

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

Clark, J. (2015). Interpreting infra-red spectra. Chemguide. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2016). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

University of Waterloo. (n.d.). Principles of NMR. Retrieved from [Link]

-

Chalk, R. (2020). Fundamentals of Mass Spectrometry. University of Oxford. Retrieved from [Link]

-

SciSpace. (n.d.). Basics of mass spectrometry. Retrieved from [Link]

-

Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

-

TIGP. (n.d.). Fundamental of Mass Spectrometry. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Basic Introduction to NMR Spectroscopy. YouTube. Retrieved from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

-

Chemistry Page. (2023). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

-

ResearchGate. (2017). Molecular peaks of bromide compounds. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Ethyl 2,5-dibromothiazole-4-carboxylate

Prepared for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and emergency procedures for Ethyl 2,5-dibromothiazole-4-carboxylate. As a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds, a thorough understanding of its properties and associated hazards is critical for ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of safety data sheet (SDS) information to provide practical, field-tested insights and the scientific rationale behind recommended protocols.

Section 1: Chemical Identification and Properties

This compound is a halogenated heterocyclic compound. Its structure, featuring a thiazole ring substituted with two bromine atoms and an ethyl carboxylate group, makes it a versatile building block. However, these same features contribute to its potential reactivity and hazardous properties.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 208264-60-2 | [1][2] |

| Molecular Formula | C₆H₅Br₂NO₂S | [1][3] |

| Molecular Weight | 314.98 g/mol | [1] |

| Synonyms | 2,5-Dibromo-thiazole-4-carboxylic acid ethyl ester, Ethyl 2,5-dibromo-4-thiazolecarboxylate | [2][3] |

| InChI Key | SAEIBOLCDWLABF-UHFFFAOYSA-N |[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid, powder | [1] |

| Storage Class | 11 (Combustible Solids) | [1] |

| Flash Point | Not applicable | [1] |

| Incompatible Materials | Strong oxidizing agents, strong bases | [4][5] |

| Storage Temperature | 2-8°C, in a dry, cool, and well-ventilated place is recommended |[4] |

Section 2: Hazard Identification and GHS Classification

Based on available data, this compound is classified as an irritant. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The causality behind these classifications lies in the chemical's ability to react with biological macromolecules, leading to irritation and potential tissue damage upon contact.

GHS Pictogram:

Signal Word: Warning [2]

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation. | [2] |

| Hazard | H319 | Causes serious eye irritation. | [2] |

| Hazard | H335 | May cause respiratory irritation. | [2] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water. | [2] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Precautionary | P405 | Store locked up. | [2] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |[2] |

Section 3: Safe Handling and Storage Protocols

A self-validating safety protocol is one where the procedures inherently mitigate the identified risks. The following protocols are designed to minimize exposure and prevent accidental release.

Engineering Controls

The primary engineering control for handling this solid compound is a certified chemical fume hood. This is non-negotiable. The hood provides constant airflow to capture and exhaust any fine dust particles that may become airborne during manipulation, directly addressing the respiratory irritation hazard (H335).[2] Ensure that an eyewash station and safety shower are immediately accessible and have been recently tested.[4]

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The selection must be based on the specific hazards.

-

Eye/Face Protection: Chemical safety goggles are mandatory to protect against airborne particles and prevent serious eye irritation (H319).[2] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant risk of splashing.

-

Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Wear nitrile gloves to prevent skin contact, which can cause irritation (H315).[2] It is crucial to double-check the manufacturer's data for glove breakthrough time, especially if using solvents. Contaminated gloves must be removed and disposed of properly.

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved N95 respirator is recommended.

Procedural Handling: Weighing and Dispensing Protocol

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh boats, secondary containers).

-

Equilibration: Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which could compromise the integrity of the compound.

-

Dispensing: Perform all manipulations deep within the fume hood. Open the container and carefully transfer the desired amount of the solid using a clean spatula. Avoid any actions that could generate dust, such as dropping the material from a height.

-

Closure and Cleanup: Securely close the primary container.[2] Decontaminate the spatula and work surface. Any contaminated weigh boats or wipes should be immediately placed in a designated, sealed hazardous waste container.

-

Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[2][4]

Storage Requirements

This compound is a combustible solid and must be stored away from strong oxidizing agents to prevent exothermic reactions.[4][5] The storage location should be a cool, dry, and well-ventilated area, separate from incompatible materials.[4] To comply with security requirements for hazardous substances, the storage location should be locked.[2]

Section 4: Emergency Response Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First Aid Measures

The immediate goal of first aid is to remove the chemical from the affected area.

-

Inhalation: Immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[2][4] If the person feels unwell or if breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation occurs or persists, seek medical advice.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention from an eye specialist.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[4] Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[4]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to prevent inhalation of hazardous combustion products.[4]

Accidental Release Measures (Spill Response)

For any spill, the priority is to ensure human safety first. The following workflow outlines the logical steps for responding to a spill.

Figure 1: Emergency Response Workflow for a Chemical Spill.

Minor Spill Cleanup Protocol (Solid):

-

Restrict Access: Ensure unauthorized personnel are kept away from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Wear double nitrile gloves, chemical safety goggles, and a lab coat.

-

Clean-up: Carefully sweep the solid material together.[4] Avoid creating dust. Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[4]

Section 5: Toxicological and Ecological Profile

There is limited specific ecological data for this compound. However, halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[6] Therefore, every precaution must be taken to prevent the chemical from entering drains, waterways, or the soil.[7]

Section 6: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Containers should be sealed, clearly labeled, and disposed of through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[2][4] Do not dispose of this chemical down the drain or in regular trash.

References

- Sigma-Aldrich.

- Thor Specialities (UK) LTD.

- Chemicalbook.

- Fisher Scientific.

- AK Scientific, Inc.

- Sigma-Aldrich.

- Fisher Scientific.

- CymitQuimica.

Sources

Solubility Profile of Ethyl 2,5-dibromothiazole-4-carboxylate in Organic Solvents

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of Ethyl 2,5-dibromothiazole-4-carboxylate, a key intermediate in pharmaceutical and materials science research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a detailed examination of the compound's physicochemical properties, a summary of its known solubility in common organic solvents, and a robust, step-by-step protocol for experimental solubility determination via the gold-standard shake-flask method. This guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.

Introduction: The Significance of a Heterocyclic Building Block

This compound is a polysubstituted heterocyclic compound of significant interest in synthetic chemistry. Its structure, featuring a thiazole core with two bromine atoms and an ethyl carboxylate group, makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active agents and conjugated polymers for organic electronics.[1][2] The successful application of this intermediate in any synthetic route—be it for reaction setup, work-up, or purification—is fundamentally dependent on an accurate understanding of its solubility characteristics.

Low solubility can lead to significant challenges, including poor bioavailability in drug candidates, unpredictable reaction outcomes, and difficulties in purification and analysis.[3][4] This guide, therefore, addresses the critical need for a centralized resource on the solubility of this compound, providing both theoretical predictions and a framework for precise empirical measurement.

Physicochemical Properties & Structural Analysis

A molecule's solubility is dictated by its inherent physical and chemical properties. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[5][6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 208264-60-2 | [7] |

| Molecular Formula | C₆H₅Br₂NO₂S | [7] |

| Molecular Weight | 314.98 g/mol | [7] |

| Appearance | Solid | [7] |

| Calculated LogP | 2.8448 | [8] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [8] |

Structural Interpretation:

-

Polarity: The presence of the thiazole ring (with nitrogen and sulfur heteroatoms) and the ethyl carboxylate group introduces significant polarity and potential for dipole-dipole interactions. The TPSA of 39.19 Ų confirms the existence of a polar surface area.

-

Non-Polar Character: The two bromine atoms and the ethyl group contribute to the molecule's lipophilic (non-polar) character. The calculated LogP value greater than 2 suggests a preference for lipophilic environments over aqueous ones.

-

Hydrogen Bonding: The molecule contains hydrogen bond acceptors (the nitrogen atom, the carbonyl oxygen, and the ether oxygen) but no hydrogen bond donors. This limits its ability to form strong hydrogen bonds with protic solvents like water or methanol but allows it to accept hydrogen bonds from them.

Based on this structure, this compound is predicted to have moderate to good solubility in a range of organic solvents, particularly those with intermediate polarity and aprotic polar solvents. Its solubility in highly non-polar solvents like hexane may be limited due to its polar functional groups, while its solubility in highly polar protic solvents like water is expected to be very low.

Solubility Profile: Reported Data and Theoretical Predictions

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted/Reported Solubility | Rationale / Notes |

| Chloroform (CHCl₃) | Chlorinated | Soluble | Reported as a suitable solvent for reactions involving this compound.[1] Its polarity is well-matched to the solute. |

| Toluene | Aromatic Hydrocarbon | Soluble | Reported as a suitable solvent.[1] The aromatic ring can engage in π-π stacking interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | Soluble | Reported as a suitable solvent.[1] The ether oxygen acts as a hydrogen bond acceptor, and its polarity is suitable. |

| Dichloromethane (DCM) | Chlorinated | Soluble | Similar to chloroform, DCM is a common solvent for moderately polar organic compounds. |

| Ethyl Acetate | Polar Aprotic Ester | Soluble | The ester functionality and moderate polarity make it a likely good solvent. |

| Acetone | Polar Aprotic Ketone | Soluble | A common, polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetonitrile | Polar Aprotic Nitrile | Moderately Soluble | Its high polarity may make it slightly less effective than THF or Acetone. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A very strong polar aprotic solvent, likely to be effective. Often used for preparing stock solutions.[3] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, a powerful polar aprotic solvent. |

| Methanol / Ethanol | Polar Protic | Sparingly to Moderately Soluble | Can act as hydrogen bond donors to the heteroatoms and oxygens, but the overall lipophilicity of the molecule may limit high solubility. |

| Hexanes / Heptane | Non-polar | Insoluble to Sparingly Soluble | The significant polarity from the thiazole and carboxylate groups will likely prevent dissolution in highly non-polar aliphatic solvents. |

| Diethyl Ether | Non-polar Ether | Sparingly Soluble | Less polar than THF; solubility is expected to be lower. |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, an experimental approach is essential. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[9][10]

Causality Behind Experimental Choices

-

Why Shake-Flask? This method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value rather than a kinetic one, which can often overestimate solubility.[9]

-

Why 24-48 Hours? Reaching equilibrium is not instantaneous. A prolonged incubation period with constant agitation is necessary to ensure the maximum amount of solute has dissolved and the concentration is stable. For some compounds, 24 hours is sufficient, but 48 hours provides greater confidence.[4]

-

Why Temperature Control? Solubility is highly temperature-dependent.[6][11] Conducting the experiment in a temperature-controlled environment (e.g., a 25 °C incubator) is crucial for reproducibility and accuracy.

-

Why Filtration/Centrifugation? It is imperative to analyze only the dissolved solute. Any suspended solid microparticles will artificially inflate the measured concentration. High-speed centrifugation or filtration through a fine (e.g., 0.22 µm) filter effectively removes undissolved solid.

-

Why UV-Vis or HPLC? These are highly sensitive and precise analytical techniques for quantifying the concentration of an analyte in solution.[12][13][14] A pre-established calibration curve is essential for converting the analytical signal (e.g., absorbance or peak area) into a concentration value (e.g., mg/mL or µM).

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the key stages of the experimental process.

Caption: Logical relationship between solute-solvent properties and solubility outcome.

-

Polar Aprotic Solvents (THF, Chloroform, Ethyl Acetate): These solvents are highly effective because their polarity is well-matched to the solute. They can engage in strong dipole-dipole interactions with the thiazole and carboxylate groups without the steric hindrance or energetic cost of disrupting a strong hydrogen-bonding network. This alignment of intermolecular forces leads to high solubility.

-

Polar Protic Solvents (Methanol, Ethanol): While these solvents can donate a hydrogen bond to the solute, the solute cannot reciprocate. Furthermore, to dissolve the solute, the solvent molecules must break their own strong hydrogen bonds. This energetic penalty, combined with the solute's lipophilic regions, results in only moderate or sparing solubility.

-

Non-Polar Solvents (Hexanes): The energy required to break apart the solute's crystalline lattice and overcome its strong dipole-dipole interactions is not compensated for by the weak van der Waals forces that would form with a non-polar solvent. This significant mismatch results in very low solubility. [15]

Conclusion

This compound is a moderately polar compound with both lipophilic and hydrophilic characteristics. This structural duality dictates its solubility, favoring polar aprotic and chlorinated organic solvents such as THF, chloroform, and ethyl acetate. Its solubility is limited in both highly polar protic solvents and non-polar aliphatic solvents. For researchers requiring precise quantitative data for applications such as formulation or crystallization, the detailed shake-flask protocol provided in this guide serves as a reliable and robust methodology. A thorough understanding and experimental validation of solubility are indispensable steps for the successful and efficient application of this versatile chemical intermediate.

References

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024).

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.

- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university chemistry department website.

- Spectroscopic Techniques - Solubility of Things. (n.d.).

- Shake-Flask Solubility Assay - Enamine. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department website.

- Solubility of Organic Compounds. (2023). Retrieved from a university chemistry department website.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- Solubility Tests for Organic Compounds. (2021). YouTube.

- This compound. (n.d.). Sigma-Aldrich.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). Analytical Chemistry.

- Factors affecting solubility. (n.d.).

- Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 372-379.

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). Scirp.org.

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017).

- Solvent Effects on Chemical Processes, I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents. (n.d.). Scilit.

- CAS 208264-60-2: this compound. (n.d.).

- This compound | CAS 208264-60-2. (n.d.). Chemical-Suppliers.com.

- 2,5-DIBROMOTHIAZOLE | 4175-78-4. (n.d.). ChemicalBook.

- 2,5-DIBROMOTHIAZOLE Chemical Properties,Uses,Production. (n.d.). ChemicalBook.

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.

- ethyl2,5-dibromothiazole-4-carboxylate | CAS 208264-60-2. (n.d.). Chemical-Suppliers.com.

- 61830-23-7|Ethyl 5-bromothiazole-4-carboxylate|BLD Pharm. (n.d.).

- Factors Affecting Solubility. (n.d.). BYJU'S.

- What factors affect solubility?. (2022).

- 56355-62-5 | Ethyl 2-bromo-5-methylthiazole-4-carboxyl

- Development of Conjugated Polymers from Pharmaceutical Intermediates for High‐Performance Panchromatic Organic Photodetectors and Fingerprint Image Sensors. (2022).

- How to synthesize Ethyl 2-bromothiazole-5-carboxyl

- Ethyl 2,5-Dibromothiazole-4-carboxyl

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl

- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.).

- Ethyl 2-bromothiazole-4-carboxylate 96 100367-77-9. (n.d.). Sigma-Aldrich.

- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)

- 848500-45-8 | Ethyl 2,4-dibromothiazole-5-carboxyl

- 61830-21-5 | Ethyl 2-amino-5-bromothiazole-4-carboxyl

- Ethyl 2-aminothiazole-4-carboxyl

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. chem.ws [chem.ws]

- 6. byjus.com [byjus.com]

- 7. This compound 208264-60-2 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. improvedpharma.com [improvedpharma.com]

- 15. What factors affect solubility? | AAT Bioquest [aatbio.com]

A Technical Guide to the Potential Biological Activity of Ethyl 2,5-dibromothiazole-4-carboxylate: A Scaffold for Therapeutic Innovation

This document provides an in-depth exploration of Ethyl 2,5-dibromothiazole-4-carboxylate, a heterocyclic compound poised for significant interest in medicinal chemistry and drug discovery. We will dissect the molecule's structural attributes, extrapolate its potential biological activities from a comprehensive review of related compounds, and provide actionable experimental protocols for its evaluation.

Introduction: The Thiazole Scaffold as a Privileged Structure

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that is a cornerstone of medicinal chemistry.[1][2] Its prevalence in over 18 FDA-approved drugs underscores its status as a "privileged scaffold," capable of interacting with a wide array of biological targets.[3] Thiazole derivatives are recognized for a vast spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[2][3][4]

The subject of this guide, this compound (CAS No. 208264-60-2), is a particularly compelling starting point for drug discovery.[5][6] The introduction of two bromine atoms at the 2 and 5 positions creates a versatile building block.[7] These halogens serve as reactive "handles," enabling medicinal chemists to perform selective and sequential chemical modifications, such as palladium-catalyzed cross-coupling reactions.[8] This facilitates the systematic exploration of chemical space to fine-tune pharmacological properties like potency, selectivity, and pharmacokinetics, making it an ideal core for generating diverse molecular libraries.[7][9]

Rationale for Investigation: Extrapolating from a Biologically Rich Family

While direct biological studies on this compound are not extensively published, a strong rationale for its investigation is built upon the established activities of its structural relatives.

-

Anticancer Potential : Numerous thiazole-containing compounds are potent antineoplastic agents, such as the FDA-approved kinase inhibitor Dasatinib.[2] Studies have shown that newly synthesized thiazole derivatives exhibit significant antiproliferative activity against human breast (MCF-7) and liver (HepG2) cancer cell lines.[10] Furthermore, analogs of ethyl 2-substituted-aminothiazole-4-carboxylate, which share the core carboxylate structure, have demonstrated remarkable potency against leukemia cell lines.[11]

-

Antimicrobial Promise : The thiazole nucleus is a critical component in many antimicrobial agents.[2][4] Specifically, 2,5-disubstituted thiazole derivatives have shown powerful antimicrobial activity against clinically relevant multidrug-resistant strains, including MRSA and VRSA.[3] This suggests that modifications at the bromine positions could yield potent new antibiotics or antifungals.

-

Enzyme Inhibition : The 2,5-dibromothiazole core has been instrumental in the synthesis of inhibitors for enzymes like Glycogen Synthase Kinase 3 (GSK-3), a target in neurodegenerative diseases such as Alzheimer's.[7] The presence of the ethyl ester also raises the possibility of interactions with carboxylesterases, enzymes crucial to xenobiotic metabolism.[12]

Hypothesized Biological Activities and Mechanisms

Based on the available evidence, we can postulate several key biological activities for derivatives of this compound.

Potential as a Scaffold for Anticancer Agents

The thiazole core is a validated pharmacophore for oncology. We hypothesize that derivatives of this molecule could function through several mechanisms, most notably kinase inhibition or disruption of microtubule dynamics.

-

Hypothetical Mechanism: Kinase Inhibition : Many thiazole-based anticancer drugs function by inhibiting protein kinases that are overactive in cancer cells. The planar thiazole ring is adept at fitting into the ATP-binding pocket of these enzymes. Derivatives of this compound could be designed to target specific kinases implicated in cell proliferation and survival signaling pathways.

Caption: Hypothetical kinase inhibition pathway by a thiazole derivative.

Potential as a Precursor for Antimicrobial Agents

Given the robust history of thiazoles in fighting infectious diseases, this is a highly promising avenue. The lipophilicity and electronic properties conferred by the dibromo- and ethyl ester- groups can be tuned to optimize cell wall penetration and target engagement in bacteria and fungi.

-

Hypothetical Target : Potential mechanisms include inhibition of essential bacterial enzymes like DNA gyrase or disruption of cell membrane integrity. For fungi, derivatives could interfere with ergosterol biosynthesis, a well-established antifungal strategy.

Experimental Workflows for Biological Evaluation

To empirically validate the potential of this compound, a structured, multi-stage screening process is required. This begins with broad-spectrum preliminary assays and progresses to more specific mechanistic studies for identified "hits."

General Screening Workflow

A hierarchical approach ensures that resources are focused on the most promising derivatives generated from the parent scaffold.

Caption: A general workflow for screening chemical libraries.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and serves as a robust indicator of cell viability and proliferation. It is a standard first-pass screen for cytotoxicity.[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against selected cancer cell lines.

Methodology:

-

Cell Culture: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of this compound (and its derivatives) in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Objective: To determine the MIC of test compounds against pathogenic bacteria and fungi.

Methodology:

-

Inoculum Preparation: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a standardized concentration (approx. 5 x 10⁵ CFU/mL).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control for growth (inoculum + broth, no compound) and a negative control for sterility (broth only). A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) should be run in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance with a plate reader.

Data Presentation for Analysis

Clear and structured data presentation is crucial for comparing the activity of different derivatives and establishing a structure-activity relationship (SAR).

Table 1: Example Data Summary for Anticancer Screening

| Compound ID | Modification | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HepG2 (µM) |

|---|---|---|---|

| Core-001 | (Parent Scaffold) | > 100 | > 100 |

| Deriv-002 | C2-Phenyl | 15.2 ± 1.8 | 25.6 ± 3.1 |

| Deriv-003 | C5-Morpholine | 8.7 ± 0.9 | 12.4 ± 1.5 |

| Doxorubicin | (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 |

Table 2: Example Data Summary for Antimicrobial Screening

| Compound ID | Modification | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |

|---|---|---|---|---|

| Core-001 | (Parent Scaffold) | > 128 | > 128 | > 128 |